1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
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Overview
Description
1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organic compound characterized by the presence of a 2,4-dimethoxyphenyl group and a pentafluoropropanone moiety
Preparation Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with pentafluoropropanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base such as potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-trifluoropropan-1-one: This compound has three fluorine atoms instead of five, which may result in different chemical reactivity and biological activity.
1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-tetrafluoropropan-1-one: With four fluorine atoms, this compound also exhibits distinct properties compared to the pentafluorinated analog.
The uniqueness of this compound lies in its specific combination of functional groups and fluorination pattern, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O3/c1-18-6-3-4-7(8(5-6)19-2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNLVOYYJYWHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(C(F)(F)F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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